![molecular formula C13H15NOS2 B1466603 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol CAS No. 1492097-71-8](/img/structure/B1466603.png)
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol
Overview
Description
Synthesis Analysis
A series of compounds including “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” were designed and synthesized keeping in view the structural requirement of pharmacophore . The most active compound of the series was 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- [4- (4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis
The molecular structure of “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” can be found in various scientific databases .Chemical Reactions Analysis
The chemical reactions involving “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” are part of its synthesis process .Scientific Research Applications
Anticonvulsant Activity
Compounds containing the benzothiazole moiety have been extensively studied for their potential anticonvulsant effects. The specific compound “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” could be synthesized and evaluated for its efficacy in seizure control. This evaluation would involve pharmacological testing in animal models, such as the 6 Hz psychomotor seizure test, to determine its protective capabilities against induced seizures .
Neuropharmacology
In neuropharmacology, the compound’s interaction with various neurotransmitter receptors, such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, could be explored. Computational docking studies may predict its binding affinity and suggest potential neuroprotective or neuromodulatory roles .
Medicinal Chemistry
The structural features of this compound make it a candidate for medicinal chemistry research, where its pharmacophore could be analyzed. Researchers might investigate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to understand its behavior within biological systems .
Synthesis of Derivatives
Chemists could use “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” as a starting material to synthesize a variety of derivatives. These derivatives could then be screened for a range of biological activities, potentially leading to the discovery of new therapeutic agents .
Computational Chemistry
The compound’s molecular structure allows for computational studies, including molecular modeling and simulation. These studies could provide insights into its reactivity, stability, and interactions with other molecules, which is valuable for drug design and development .
Material Science
While not directly related to material science, the compound’s intrinsic properties, such as its stability and reactivity, could be of interest for the development of new materials, especially those requiring organic components with specific electronic or structural characteristics .
Environmental Science
The environmental impact and degradation pathways of this compound could be studied to assess its persistence and potential toxicity in ecosystems. Such research is crucial for understanding the long-term effects of pharmaceuticals in the environment .
Mechanism of Action
- However, we can explore related benzothiazole derivatives to gain insights. For instance, some benzothiazole-based compounds have been studied for their anti-tubercular activity. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis) and are synthesized through various pathways .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c15-13(7-3-4-8-13)9-16-12-14-10-5-1-2-6-11(10)17-12/h1-2,5-6,15H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKCJJDUPDUMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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